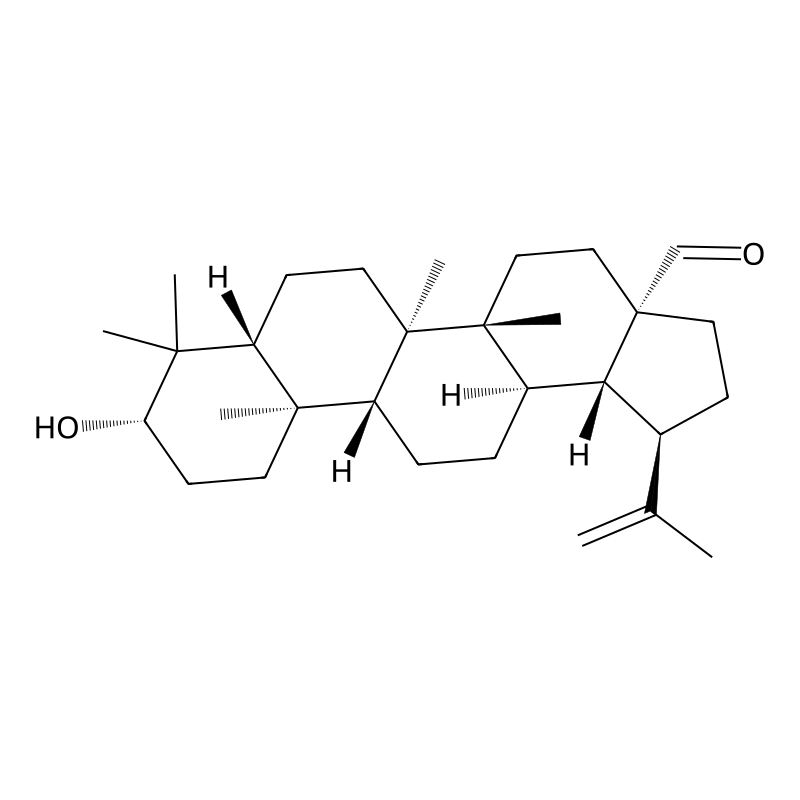

Betulinaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Betulinaldehyde is a naturally occurring triterpenoid found in the bark of various birch (Betula) species []. While its natural function remains unclear, scientific research has explored its potential applications in several areas:

Antimcrobial Activity

Studies suggest that betulinaldehyde exhibits antimicrobial properties against various bacteria and fungi [, ]. Research has shown it to be effective against some strains of Staphylococcus aureus and Escherichia coli []. However, further investigation is needed to understand its mechanism of action and potential for development into novel antibiotics.

Anti-inflammatory and Anti-cancer Properties

Betulinaldehyde has shown promise in its anti-inflammatory and anti-cancer properties in preclinical studies [, ]. Studies have observed its ability to suppress the production of inflammatory mediators and induce cancer cell death [, ]. These findings warrant further research to determine its efficacy and safety in vivo models and potentially as a therapeutic agent.

Betulinaldehyde is a naturally occurring compound derived from betulin, which is a pentacyclic triterpene found in the bark of birch trees. It is characterized by its aldehyde functional group, which contributes to its reactivity and biological activity. Betulinaldehyde has garnered attention in various fields of research due to its potential pharmacological properties, particularly in oncology and anti-inflammatory applications. The compound exhibits a unique structure that allows it to engage in diverse

Betulinaldehyde can undergo several chemical transformations due to its functional groups. Key reactions include:

- Oxidation: Betulinaldehyde can be oxidized to form betulinic acid, which has been studied for its therapeutic effects.

- Reduction: The aldehyde group can be reduced to an alcohol, further modifying its biological activity.

- Condensation Reactions: Betulinaldehyde can participate in condensation reactions with various nucleophiles, forming new carbon-carbon or carbon-nitrogen bonds.

These reactions highlight the versatility of betulinaldehyde as a precursor for synthesizing various derivatives with enhanced biological properties .

Betulinaldehyde exhibits significant biological activities, particularly in anticancer research. Studies have shown that it can inhibit the viability, proliferation, and migration of cancer cells, specifically A549 lung cancer cells, in a dose-dependent manner. The compound affects several intracellular signaling pathways:

- Protein Kinase B (Akt): Betulinaldehyde significantly inhibits the Akt signaling pathway, which is crucial for cell survival and proliferation.

- Mitogen-Activated Protein Kinase (MAPK): It also affects MAPK pathways, influencing cellular responses to growth signals.

- Signal Transducer and Activator of Transcription 3 (STAT3): Inhibition of STAT3 signaling has been linked to reduced tumorigenesis .

Additionally, betulinaldehyde has shown potential anti-inflammatory properties by modulating immune responses and reducing oxidative stress.

Betulinaldehyde can be synthesized through various methods:

- Oxidation of Betulin: Utilizing reagents like Jones reagent or sodium chlorite can convert betulin into betulinaldehyde effectively.

- Selective Oxidation: The primary alcohol group at C28 of betulin can be selectively oxidized to yield the aldehyde.

- Pinnick Oxidation: This method involves the conversion of aldehydes into carboxylic acids, which can further be processed to obtain derivatives .

These synthesis routes are crucial for producing betulinaldehyde in sufficient quantities for research and potential therapeutic applications.

Betulinaldehyde has several promising applications:

- Pharmaceuticals: Its anticancer properties make it a candidate for drug development against various cancers.

- Anti-inflammatory Agents: The compound's ability to modulate inflammatory responses positions it as a potential treatment for inflammatory diseases.

- Cosmetics: Due to its bioactive properties, betulinaldehyde may be used in cosmetic formulations aimed at skin health.

The versatility of betulinaldehyde allows it to be explored across multiple industries, particularly in health-related fields .

Research on the interactions of betulinaldehyde with biological systems has revealed its complex mechanisms of action. Studies indicate that:

- Betulinaldehyde interacts with cellular signaling pathways that regulate apoptosis and autophagy, enhancing its anticancer effects.

- Its modulation of oxidative stress levels suggests potential neuroprotective effects, warranting further investigation into its use in neurodegenerative diseases .

Understanding these interactions is critical for developing effective therapeutic strategies utilizing betulinaldehyde.

Several compounds share structural similarities with betulinaldehyde, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Betulin | Pentacyclic triterpene | Antiviral, anti-inflammatory |

| Betulinic Acid | Pentacyclic triterpene | Antitumor activity; induces apoptosis |

| Allobetulin | Isomer of betulin | Exhibits similar bioactivity but with altered potency |

| Betulonic Acid | Derivative of betulin | Antioxidant properties; less studied |

| Bevirimat | Synthetic derivative | HIV inhibitor; distinct mechanism from betulinaldehyde |

Betulinaldehyde's unique aldehyde functional group differentiates it from these compounds, enhancing its reactivity and potential therapeutic applications .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2. Chung, P.Y., Chung, L.Y., and Navaratnam, P. Potential targets by pentacyclic triterpenoids from Callicarpa farinosa against methicillin-resistant and sensitive Staphylococcus aureus. Fitoterapia 94, 48-54 (2014).

3. Peyrat, L.-A., Eparvier, V., Eydoux, C., et al. Chemical diversity and antiviral potential in the pantropical Diospyros genus. Fitoterapia 112, 9-15 (2016).

4. Hata, K., Hori, K., Ogasawara, H., et al. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene. Toxicol. Lett. 143(1), 1-7 (2003).